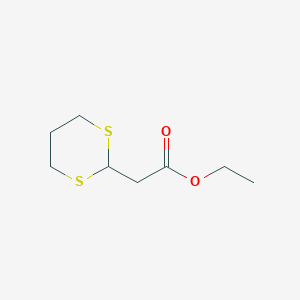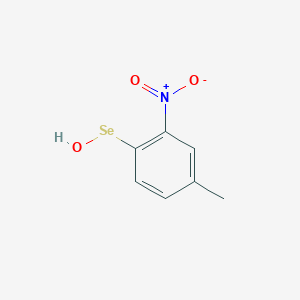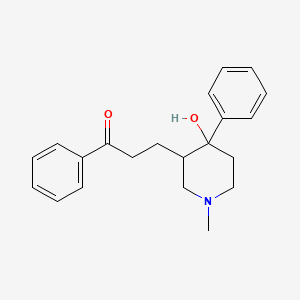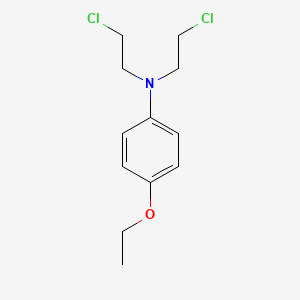
p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of two chloroethyl groups attached to an aminophenol structure, which is further linked to an ethyl ether moiety.
准备方法
The synthesis of p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether typically involves the reaction of p-aminophenol with 2-chloroethyl chloride in the presence of a base, followed by the introduction of an ethyl ether group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
化学反应分析
p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phenol and amine groups.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of phenolic and amine derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Medicinal Chemistry: The compound’s structure suggests potential use as an antineoplastic agent, similar to other nitrogen mustards used in chemotherapy.
Biological Research: It can be used to study the effects of alkylating agents on cellular processes and DNA interactions.
Industrial Applications: The compound may be used in the synthesis of other chemical intermediates and as a reagent in organic synthesis.
作用机制
The mechanism of action of p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl groups can form covalent bonds with DNA, proteins, and other cellular components, leading to cross-linking and disruption of normal cellular functions. This mechanism is similar to that of other alkylating agents used in chemotherapy, where the primary targets are rapidly dividing cells.
相似化合物的比较
p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether can be compared to other nitrogen mustard compounds, such as:
Chlorambucil: Used in the treatment of chronic lymphocytic leukemia and lymphomas.
Melphalan: Another alkylating agent used in chemotherapy.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
The uniqueness of this compound lies in its specific structure, which may confer different reactivity and biological activity compared to other nitrogen mustards.
属性
CAS 编号 |
64977-10-2 |
|---|---|
分子式 |
C12H17Cl2NO |
分子量 |
262.17 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-4-ethoxyaniline |
InChI |
InChI=1S/C12H17Cl2NO/c1-2-16-12-5-3-11(4-6-12)15(9-7-13)10-8-14/h3-6H,2,7-10H2,1H3 |
InChI 键 |
UDXWHNWEBOXZHB-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


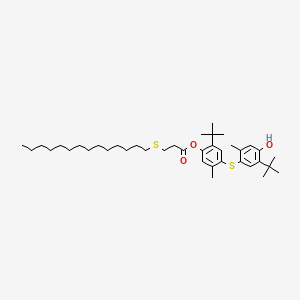
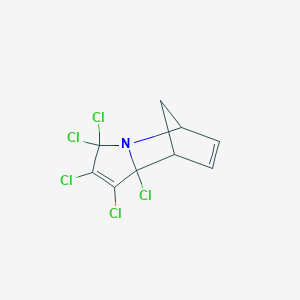
![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)
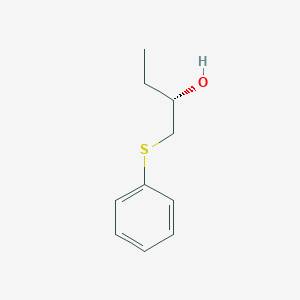
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)
![(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine](/img/structure/B14478878.png)
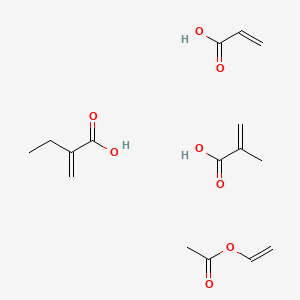
![Propane, 1-[(chloroethynyl)thio]-](/img/structure/B14478885.png)
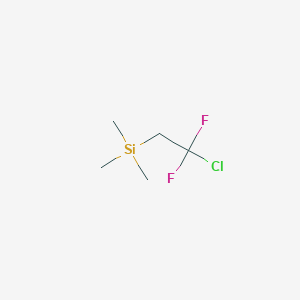

![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)
